molecular formula C11H13N3O3 B2951402 (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide CAS No. 892273-00-6

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide

Cat. No.: B2951402
CAS No.: 892273-00-6
M. Wt: 235.243
InChI Key: BMGMYDWGAVMMDD-UHFFFAOYSA-N
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Description

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and chemical biology. Its structure, featuring an oxyimino linker and a 4-methylbenzoyl group, suggests significant potential as a versatile building block for synthesizing more complex molecules, such as cyclic peptides and other bioactive scaffolds . The Z-configuration of the oxime bond is a critical structural aspect that can influence the molecule's biological activity and interaction with target proteins . Compounds with similar frameworks, particularly those incorporating anilides and oxime functionalities, are increasingly investigated for their kinase inhibition properties . This reagent provides researchers with a valuable intermediate to explore the development of novel therapeutic agents and probe biochemical pathways. The presence of the amino and carboxamide groups makes it a potential precursor for heterocyclic systems, which are prominent scaffolds in drug discovery due to their wide range of pharmacological activities . Researchers can utilize this compound to create new molecular entities aimed at targeting specific enzymes or cellular receptors. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[(Z)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGMYDWGAVMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/CC(=O)N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide typically involves the following steps:

    Formation of the oxime: The starting material, 4-methylbenzoyl chloride, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime.

    Amination: The oxime is then reacted with an appropriate amine, such as 3-aminopropanamide, under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is an organic compound with an amino group, an imine linkage, and a benzoyloxy moiety. It belongs to the amide class and has potential biological activities and applications in medicinal chemistry. The molecular formula is C12H13N3O4C_{12}H_{13}N_3O_4, and its molecular weight is approximately 330.35 g/mol.

Scientific Research Applications

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating diseases related to enzyme activity.
  • Medicinal Chemistry: It is used as an intermediate in synthesizing various biologically active compounds.
  • Agrochemicals: It can be a building block for developing new pesticides or herbicides.
  • Material Science: It may be explored for creating new polymers or materials with specific properties.

Interaction studies have focused on its binding affinity with target proteins and enzymes. Techniques like surface plasmon resonance and isothermal titration calorimetry can quantitatively assess these interactions. Preliminary data suggests it may exhibit selective binding properties that could be exploited for therapeutic purposes.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
4-Methylbenzoic AcidAromatic ring with a carboxylic acidSimpler structure without amino or imine groups
N-(4-Methoxyphenyl)-3-amino-3-(benzoyloxy)propanamideSimilar amide structure but with a methoxy substituentDifferent electronic properties due to methoxy group
2-Amino-5-chloro-N-(2,6-dimethylphenyl)acetamideContains an amino group and acetamide structureDifferent substitution pattern on the aromatic ring

Mechanism of Action

The mechanism of action of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Key Characteristics:

  • Functional Groups: Amide, oxyimino, and 4-methylbenzoyl moieties.
  • Physicochemical Data: Limited published data exist on properties like melting point, boiling point, or solubility. This is typical for research-stage compounds, where safety and handling focus on hazard mitigation (e.g., avoiding inhalation and skin contact, similar to related imino derivatives) .

Structural Analogs in Pharmaceutical Research

(a) β-Lactam Derivatives (Pharmacopeial Forum, 2017)

Compounds such as (Z)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid () share structural motifs with the target compound, including:

  • Oxyimino groups: Critical for binding to bacterial penicillin-binding proteins (PBPs) in β-lactam antibiotics.
  • Stereochemical specificity : The Z-configuration in these analogs enhances antibiotic efficacy by optimizing spatial alignment with target enzymes .
Parameter Target Compound β-Lactam Analog ()
Molecular Formula C₁₁H₁₃N₃O₃ C₁₄H₁₉N₅O₅S
Key Functional Groups Amide, oxyimino, benzoyl β-Lactam, thiazolyl, oxyimino
Configuration Z Z or E (depending on derivative)
Application Research chemical Antibiotic candidate

Key Difference : The β-lactam analogs incorporate a sulfur-containing thiazolyl ring and azetidinyl core, enabling antibiotic activity. The target compound lacks these groups, suggesting divergent applications.

(b) Cyclododecane-Based Imino Derivatives

1-{[(4-Methylbenzoyl)oxy]imino}cyclododecane () shares the 4-methylbenzoyloxyimino group but features a cyclododecane ring instead of a propanamide chain. Safety profiles highlight similar hazards (e.g., skin/eye irritation), emphasizing the need for protective equipment during handling .

Functional Analogs in Agrochemicals

Pesticides like tepraloxydim and clethodim () contain oxyimino groups linked to cyclohexenone or propenyl moieties. These compounds inhibit acetyl-CoA carboxylase in plants, making them potent herbicides.

Parameter Target Compound Tepraloxydim ()
Molecular Formula C₁₁H₁₃N₃O₃ C₁₈H₂₅ClN₂O₄
Key Functional Groups Amide, oxyimino, benzoyl Oxyimino, cyclohexenone, propenyl
Isomerism Z E,Z mixture
Application Research chemical Herbicide

Key Difference : The target compound’s amide group and Z-configuration may favor interactions with mammalian enzymes or receptors, unlike the E,Z mixtures in herbicides, which optimize plant-specific activity.

Stability and Reactivity

  • Hydrolytic Sensitivity: The oxyimino group in the target compound is prone to hydrolysis under acidic or alkaline conditions, a trait shared with β-lactam analogs .
  • Thermal Stability: Limited data exist, but cyclododecane-based derivatives () exhibit higher thermal stability due to their macrocyclic structure, suggesting the target compound may require controlled storage .

Biological Activity

(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is an organic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a unique structure that includes an amino group, a benzoyloxy group, and an oxime group. These functional groups contribute to its reactivity and versatility in biological applications. The compound is primarily studied for its interactions with enzymes and proteins, making it a valuable tool in biochemical research and drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound can modulate enzyme activity through competitive inhibition, where it binds to the active site, preventing substrate access.
  • Protein Modification: Its reactive functional groups allow for post-translational modifications of proteins, influencing their function and stability.
  • Hydrophobic Interactions: The benzoyloxy group facilitates hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Enzyme Interactions

Research indicates that this compound can be used to study various enzyme interactions. For instance:

  • Targeting Specific Enzymes: It may serve as a lead compound for developing inhibitors against enzymes involved in metabolic pathways or disease processes.
  • Potential Therapeutic Uses: The compound shows promise in treating conditions linked to enzyme dysfunction, such as metabolic disorders or certain cancers.

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure positions it as a candidate for drug discovery:

  • Lead Compound Development: Its ability to inhibit specific enzymes makes it a valuable lead for designing new therapeutic agents targeting diseases like cancer or chronic inflammatory conditions.
  • Pharmacological Studies: Ongoing research aims to evaluate its pharmacokinetics and pharmacodynamics to assess its viability as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the uniqueness of this compound relative to similar compounds.

Compound NameFunctional GroupsKey Biological ActivityUnique Features
This compoundAmino, Benzoyloxy, OximeEnzyme inhibition, Protein modificationVersatile reactivity due to multiple functional groups
(Z)-4-methylbenzylideneamino benzamidesBenzamide backboneAnticancer activityLacks oxime functionality
2,3-dimethoxy and 3-acetoxy-2-methyl benzamidesBenzamide derivativesAntimicrobial propertiesDifferent substituents affecting reactivity

This table illustrates how this compound stands out due to its combination of functional groups that allow for diverse biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer metabolism, leading to reduced tumor growth in vitro.
  • Protein Interaction Analysis : Research using surface plasmon resonance indicated strong binding affinity between the compound and target proteins, confirming its potential as a therapeutic agent.
  • Toxicity Assessment : Preliminary toxicity studies showed low cytotoxicity levels in mammalian cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation of 4-methylbenzoyl chloride with hydroxylamine derivatives, followed by coupling to a propanamide backbone. Optimization strategies include adjusting reaction temperature (e.g., 45–60°C), using anhydrous solvents to minimize hydrolysis, and employing catalysts like triethylamine to enhance nucleophilicity. Evidence from structurally similar compounds (e.g., 3-amino-3-(hydroxyimino)-N-phenylpropanamide) shows yields ranging from 26% to 59%, depending on substituent electronic effects and steric hindrance . For scale-up, ensure reagent purity and inert atmosphere to mitigate side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/19F NMR : Essential for verifying stereochemistry (Z/E configuration) and substituent positions. For example, in analogous compounds, the oxyimino proton appears as a singlet at δ 8.98 ppm in DMSO-d6, while aromatic protons resonate between δ 7.38–7.93 ppm .
  • UPLC/HPLC : Used to assess purity (>98%) and monitor reaction progress. Retention times and UV absorption profiles should align with reference standards .
  • Elemental Analysis : Confirm empirical formula (e.g., C18H19ClN2O4 in related structures) with <0.5% deviation .

Q. What safety protocols are mandatory for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) during characterization?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in different deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts. For instance, acetone-d6 may stabilize intramolecular hydrogen bonds, altering proton environments .
  • Dynamic Processes : Variable-temperature NMR can reveal conformational flexibility (e.g., rotamers) that broadens peaks at room temperature .
  • Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts, aiding assignment of ambiguous signals .

Q. What strategies are effective for designing analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methylbenzoyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic properties. Evidence from fluorinated analogs (e.g., compound 12 in ) shows altered bioactivity due to enhanced lipophilicity.
  • Stereochemical Modifications : Synthesize the (E)-isomer to compare geometric influences on binding affinity.
  • Fragment-Based Approaches : Use the oxyimino-propanamide core as a scaffold for combinatorial libraries, coupling with diverse aryl halides via Buchwald-Hartwig amination .

Q. How can low reproducibility in synthesis be addressed, particularly in steps involving sensitive intermediates?

  • Methodological Answer :

  • Moisture Control : Employ Schlenk techniques or molecular sieves for moisture-sensitive steps (e.g., imine formation).
  • Real-Time Monitoring : Use TLC or inline IR spectroscopy to track intermediate stability. For example, hydroxylamine intermediates may degrade under prolonged heating .
  • Purification Refinement : Optimize column chromatography gradients (e.g., hexane/EtOH) or switch to preparative HPLC for challenging separations .

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